molecular formula C6H7NO B123993 3-Hydroxy-5-methylpyridine CAS No. 42732-49-0

3-Hydroxy-5-methylpyridine

Katalognummer B123993
CAS-Nummer: 42732-49-0
Molekulargewicht: 109.13 g/mol
InChI-Schlüssel: RYJNCIGFPWGVPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-5-methylpyridine is a heterocyclic aromatic compound . It is used to prepare 3-hydroxy-5-methyl-2-nitropyridine by nitration reaction .


Synthesis Analysis

The synthesis of 3-Hydroxy-5-methylpyridine involves several steps. For instance, it can be prepared from D-pyroglutaminol . Another method involves the use of reduced iron powder and glacial acetic acid in a four-hole bottle .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy-5-methylpyridine is C6H7NO . The InChI Key is RYJNCIGFPWGVPA-UHFFFAOYSA-N . The SMILES representation is CC1=CN=CC(O)=C1 .


Chemical Reactions Analysis

3-Hydroxy-5-methylpyridine is used to prepare 3-hydroxy-5-methyl-2-nitropyridine by nitration reaction . It can also participate in Suzuki–Miyaura coupling reactions .


Physical And Chemical Properties Analysis

3-Hydroxy-5-methylpyridine is a pale yellow to pale cream to brown powder . It has a melting point of 132.5-141.5°C . It is slightly soluble in water .

Wissenschaftliche Forschungsanwendungen

Application 1: Preparation of 3-Hydroxy-5-Methyl-2-Nitropyridine

  • Summary of the Application : 3-Hydroxy-5-methylpyridine is used to prepare 3-hydroxy-5-methyl-2-nitropyridine through a nitration reaction .
  • Results or Outcomes : The product of this reaction is 3-hydroxy-5-methyl-2-nitropyridine .

Application 2: Synthesis of [(3S,5R)-3-Hydroxy-5-Methylpiperidin-1-Yl] (2-Methylpyridin-3-Yl)Methanone

  • Summary of the Application : This compound is synthesized through a six-step process starting from D-pyroglutaminol .
  • Methods of Application : The key step involved the introduction of a chiral methyl group by alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate . After deprotection and amide formation, the final product was obtained with an overall yield of 32% in a total time of 80 hours .
  • Results or Outcomes : The final product was [(3S,5R)-3-Hydroxy-5-Methylpiperidin-1-Yl] (2-Methylpyridin-3-Yl)Methanone .

Application 3: Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

  • Summary of the Application : 3-Hydroxy-5-methylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are being evaluated as therapeutic strategies for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
  • Methods of Application : The synthesis starts from 2-fluoro-4-methylpyridine and involves several steps, including the introduction of a chiral methyl group by alkylation, reduction and rearrangement to generate a benzyl-protected piperidine intermediate . The final product is obtained with an overall yield of 29.4% in a total time of 80 hours .
  • Results or Outcomes : The final product is a potent inhibitor of p38α MAP kinase .

Application 4: Synthesis of [HNC6H6OH]2[Cu(NC5H5)4(NbOF5)2]

  • Summary of the Application : 3-Hydroxy-5-methylpyridine is used in the synthesis of [HNC6H6OH]2[Cu(NC5H5)4(NbOF5)2], a complex which showed protein kinase inhibitory action at nanomolar levels .
  • Results or Outcomes : The final product is a platinum complex with protein kinase inhibitory action .

Application 5: Diastereoselective Preparation of Cyclobutane-Fused Pyridinyl Sulfonyl Fluorides

  • Summary of the Application : 3-Hydroxy-5-methylpyridine is used for the diastereoselective preparation of cyclobutane-fused pyridinyl sulfonyl fluorides .
  • Results or Outcomes : The final product is a cyclobutane-fused pyridinyl sulfonyl fluoride .

Application 6: Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

  • Summary of the Application : 3-Hydroxy-5-methylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are being evaluated as therapeutic strategies for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
  • Methods of Application : The synthesis starts from 2-fluoro-4-methylpyridine and involves several steps, including the introduction of a chiral methyl group by alkylation, reduction and rearrangement to generate a benzyl-protected piperidine intermediate . The final product is obtained with an overall yield of 29.4% in a total time of 80 hours .
  • Results or Outcomes : The final product is a potent inhibitor of p38α MAP kinase .

Application 7: Synthesis of [HNC6H6OH]2[Cu(NC5H5)4(NbOF5)2]

  • Summary of the Application : 3-Hydroxy-5-methylpyridine is used in the synthesis of [HNC6H6OH]2[Cu(NC5H5)4(NbOF5)2], a complex which showed protein kinase inhibitory action at nanomolar levels .
  • Results or Outcomes : The final product is a platinum complex with protein kinase inhibitory action .

Application 8: Diastereoselective Preparation of Cyclobutane-Fused Pyridinyl Sulfonyl Fluorides

  • Summary of the Application : 3-Hydroxy-5-methylpyridine is used for the diastereoselective preparation of cyclobutane-fused pyridinyl sulfonyl fluorides .
  • Results or Outcomes : The final product is a cyclobutane-fused pyridinyl sulfonyl fluoride .

Safety And Hazards

3-Hydroxy-5-methylpyridine may cause skin irritation, serious eye irritation, and respiratory irritation . It is incompatible with strong oxidizing agents, strong acids, and bases . It should be stored in a cool place .

Eigenschaften

IUPAC Name

5-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-2-6(8)4-7-3-5/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJNCIGFPWGVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279633
Record name 5-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-5-methylpyridine

CAS RN

42732-49-0
Record name 42732-49-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13518
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-5-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-5-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-5-methylpyridine
Reactant of Route 3
Reactant of Route 3
3-Hydroxy-5-methylpyridine
Reactant of Route 4
3-Hydroxy-5-methylpyridine
Reactant of Route 5
3-Hydroxy-5-methylpyridine
Reactant of Route 6
3-Hydroxy-5-methylpyridine

Citations

For This Compound
35
Citations
KM Dyumaev, LD Smirnov - Russian Chemical Reviews, 1975 - iopscience.iop.org
… Under these conditions, 3-hydroxy-5-methylpyridine gives rise to the 2,6-diiododerivative63. Similarly the bromination of 3-hydroxypyridine with twice the molar amount of bromine in …
Number of citations: 12 iopscience.iop.org
LJ Boux, JR Milligan, MC Archer - Chemical Research in …, 1988 - ACS Publications
… then decomposes to yield 3-hydroxy5-methylpyridine. … 3-hydroxy-5-methylpyridine in a reaction for which the driving … -3-piperidone and/or 3hydroxy-5-methylpyridine are formed in …
Number of citations: 4 pubs.acs.org
J Leslie, JR Milligan, MC Archer - Chem. Res. Toxicol, 1988 - wxjs.chinayyhg.com
… This cyclic nitrosamine then decomposes to yield 3-hydroxy5-methylpyridine. … 3-hydroxy-5-methylpyridine in a reaction for which the driving force is clearly aromatization. The species …
Number of citations: 0 wxjs.chinayyhg.com
ET Stiller, JC Keresztesy… - Journal of the American …, 1939 - ACS Publications
… It was not identical with 3-hydroxy-5methylpyridine picrate, m. p. 201-202, and therefore was, in all probability, the picrate of 2methyl-3-hydroxypyridine which thus far has not yielded to …
Number of citations: 93 pubs.acs.org
S Okuda, MM Robison - Journal of the American Chemical …, 1959 - ACS Publications
5, 6, 7, 8-Tetrahydro-9H-pyrid [2, 3-b] indole and 2, 3-diphenyl-7-azaindole have been prepared by Fischer cyclizations of the corresponding pyridylhydrazones using polyphosphoric …
Number of citations: 73 pubs.acs.org
J McKenna - Quarterly reviews, chemical society, 1953 - pubs.rsc.org
… Dehydrogenation yields a hydrocarbon, C22H20, probably a chrysene or fluorene derivative, and 3-hydroxy-5-methylpyridine (LXI), identified by its reactions [which resemble those of …
Number of citations: 16 pubs.rsc.org
JP Kutney - Bioorganic Chemistry, 1977 - Elsevier
… The unknown pyridine derivative, 2-ethyl-3hydroxy-5-methylpyridine, was selected for this purpose, and an efficient synthesis of this compound was first required. Gruber (34) had …
Number of citations: 9 www.sciencedirect.com
J Morris - 1995 - search.proquest.com
The Wet Air Oxidation process has considerable attractions for the disposal of toxic organic wastes. In this thesis, a fundamental study is made of the mechanism of oxidation under wet …
Number of citations: 1 search.proquest.com
TL Gilchrist, GM Iskander, AK Yagoub - Journal of the Chemical …, 1985 - pubs.rsc.org
6-Alkoxy-5,6-dihydro-4H-1,2-oxazines (2) and (5) have been prepared by the reaction of chloro oximes (1) with enol ethers in the presence of sodium carbonate. The 3-phenyloxazine (2…
Number of citations: 19 pubs.rsc.org
J Cable - 1968 - open.library.ubc.ca
… It was therefore necessary to prepare the corresponding 2-ethyl-3-hydroxy-5methylpyridine for coupling with "^'B-^etoxy-5'a-etiojfty-li-en^J^one (76). This pyridine is not readily …
Number of citations: 4 open.library.ubc.ca

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.